2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C12H9BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyrimidine moiety attached to a phenylacetic acid backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid typically involves the reaction of 5-bromopyrimidine with 2-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine moiety but lacks the phenylacetic acid backbone.
2-Amino-5-bromopyridine: Contains a bromopyridine ring with an amino group.
Phenylacetic acid: Lacks the bromopyrimidine moiety but shares the phenylacetic acid structure
Uniqueness
2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is unique due to the combination of the bromopyrimidine and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1503624-39-2 |
---|---|
Molecular Formula |
C12H9BrN2O3 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-[2-(5-bromopyrimidin-2-yl)oxyphenyl]acetic acid |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-6-14-12(15-7-9)18-10-4-2-1-3-8(10)5-11(16)17/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
LGGYZEHYQONJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=NC=C(C=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.